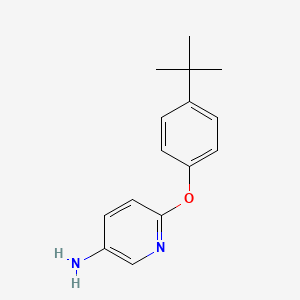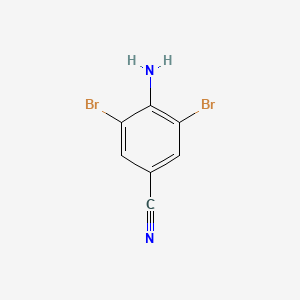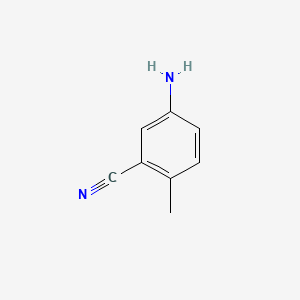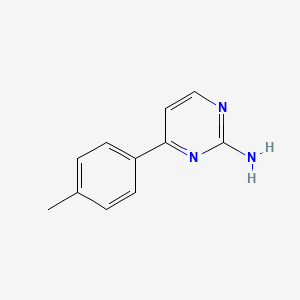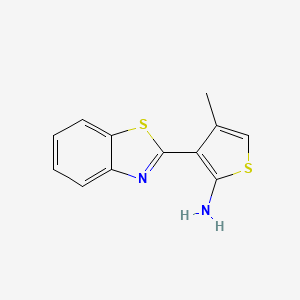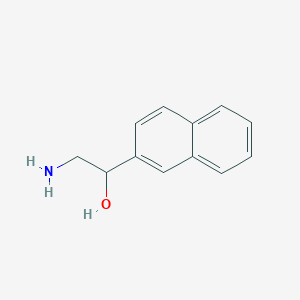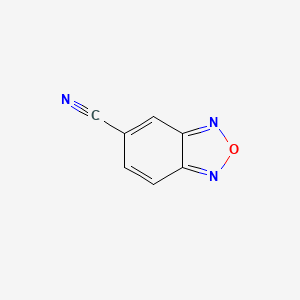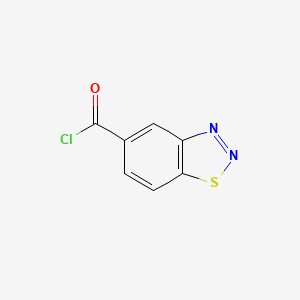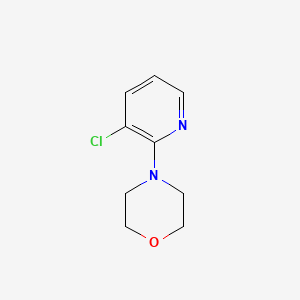
4-(3-Chloropyridin-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chloropyridin-2-yl)morpholine (CPM) is an organic compound belonging to the class of morpholines. It is a colorless solid that is soluble in water and polar organic solvents. CPM is widely used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as a catalyst in various reactions and as an intermediate in the production of various compounds. CPM has a wide range of applications in scientific research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Kinase Inhibition and Cancer Research
4-(3-Chloropyridin-2-yl)morpholine and its analogs are significant in kinase inhibition, particularly in the PI3K-AKT-mTOR pathway, which is crucial in cancer research. Hobbs et al. (2019) discovered a morpholine isostere that effectively mimics the conformation needed for mTORC1 and mTORC2 inhibition (Hobbs et al., 2019).
Dopamine Receptor Antagonism
Witt et al. (2016) synthesized chiral alkoxymethyl morpholine analogs, finding that certain compounds, like (S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine, act as potent and selective dopamine D4 receptor antagonists (Witt et al., 2016).
Intermediate in Synthesis of Biologically Active Compounds
Morpholine derivatives, including those related to this compound, are important intermediates in synthesizing biologically active heterocyclic compounds. Mazur et al. (2007) highlighted the significance of such compounds in generating structures stabilized by hydrogen bonds (Mazur, Pitucha, & Rzączyńska, 2007).
Synthesis of Muscarinic Agonists
Compounds like 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine are valuable in synthesizing antimicrobials and muscarinic agonists. Kumar et al. (2007) demonstrated the synthesis of such morpholine derivatives for pharmaceutical applications (Kumar, Sadashiva, & Rangappa, 2007).
Antimicrobial and Anti-Tuberculosis Activity
Morpholine derivatives exhibit significant antimicrobial and anti-tuberculosis activities. For example, Mamatha et al. (2019) synthesized a morpholine compound with remarkable anti-TB activity and microbial inhibition properties (Mamatha et al., 2019).
Wirkmechanismus
Target of Action
Chloropyridine derivatives are generally used as intermediates in many chemical reactions . They are often involved in the development of pharmaceuticals, agrochemicals, and metal complexes .
Mode of Action
For instance, they can participate in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
Chloropyridine derivatives are known to be involved in various chemical reactions that can influence different biochemical pathways .
Result of Action
As a chloropyridine derivative, it is likely to be involved in various chemical reactions that can lead to different molecular and cellular effects .
Action Environment
Environmental factors such as temperature, ph, and presence of other chemicals can potentially affect the action and stability of chloropyridine derivatives .
Eigenschaften
IUPAC Name |
4-(3-chloropyridin-2-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12/h1-3H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKQIVLNKGDTGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384665 |
Source


|
| Record name | 4-(3-chloropyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54231-36-6 |
Source


|
| Record name | 4-(3-chloropyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


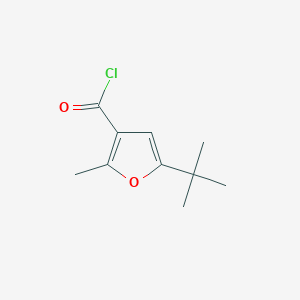
![3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/structure/B1273780.png)

